molecular formula C13H25N3 B1477744 1-Cyclobutyl-4-(piperidin-4-yl)piperazine CAS No. 1878486-28-2

1-Cyclobutyl-4-(piperidin-4-yl)piperazine

Cat. No. B1477744
M. Wt: 223.36 g/mol
InChI Key: COYHAHFFKITNJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-Cyclobutyl-4-(piperidin-4-yl)piperazine”, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-Cyclobutyl-4-(piperidin-4-yl)piperazine” is characterized by a cyclobutyl group and two piperazine rings. The compound shows a one-dimensional framework .


Chemical Reactions Analysis

Piperazine derivatives, including “1-Cyclobutyl-4-(piperidin-4-yl)piperazine”, have been synthesized through various chemical reactions . These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles .


Physical And Chemical Properties Analysis

The compound “1-Cyclobutyl-4-(piperidin-4-yl)piperazine” has a molecular formula of C13H25N3 and a molecular weight of 223.36 g/mol.

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs .
    • Their derivatives are present in more than twenty classes of pharmaceuticals .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Anticancer and Antituberculosis Activity

    • A series of derivatives including 1-Cyclopropyl-4-(piperidin-4-yl)piperazine was synthesized, showing significant anticancer and antituberculosis activity.
    • Some compounds notably exhibited both anticancer and antituberculosis effects, highlighting their potential in therapeutic applications.
  • Modulators of Protein Activity

    • Piperidine derivatives are used as modulators of protein activity .
    • Especially inhibitors are developed and applied at high concentration to achieve maximal effects .
  • Reagent and Building Block in Synthetic Applications

    • “1-Cyclobutyl-4-(piperidin-4-yl)piperazine” is used both as a reagent and building block in several synthetic applications .
    • It serves as an excellent catalyst for many condensation reactions .
  • Antiviral and Antimalarial Activity

    • Piperidine derivatives are being utilized in different ways as antiviral and antimalarial agents .
    • They have shown promising results in the treatment of these diseases .
  • Analgesic and Anti-inflammatory Activity

    • Piperidine derivatives are also used as analgesic and anti-inflammatory agents .
    • They have shown significant effects in reducing pain and inflammation .
  • Antimicrobial and Antifungal Activity

    • Piperidine derivatives are being utilized in different ways as antimicrobial and antifungal agents .
    • They have shown promising results in the treatment of these diseases .
  • Antihypertension Activity

    • Piperidine derivatives are also used as antihypertension agents .
    • They have shown significant effects in reducing blood pressure .
  • Anti-Alzheimer Activity

    • Piperidine derivatives are being utilized in different ways as anti-Alzheimer agents .
    • They have shown promising results in the treatment of Alzheimer’s disease .
  • Antipsychotic Activity

    • Piperidine derivatives are also used as antipsychotic agents .
    • They have shown significant effects in reducing symptoms of psychosis .
  • Anticoagulant Activity

    • Piperidine derivatives are being utilized in different ways as anticoagulant agents .
    • They have shown promising results in preventing blood clots .
  • Catalyst for Condensation Reactions

    • “1-Cyclobutyl-4-(piperidin-4-yl)piperazine” is used as an excellent catalyst for many condensation reactions .

Future Directions

Piperazine derivatives, including “1-Cyclobutyl-4-(piperidin-4-yl)piperazine”, have been the focus of recent research due to their wide range of biological and pharmaceutical activity . Future research will likely continue to explore the synthesis of these compounds and their potential applications in drug discovery .

properties

IUPAC Name

1-cyclobutyl-4-piperidin-4-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3/c1-2-12(3-1)15-8-10-16(11-9-15)13-4-6-14-7-5-13/h12-14H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYHAHFFKITNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-4-(piperidin-4-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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